molecular formula C12H13ClN4O2 B14217735 (2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone CAS No. 830341-05-4

(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B14217735
CAS No.: 830341-05-4
M. Wt: 280.71 g/mol
InChI Key: OQDXMIWHZWUEMN-VIFPVBQESA-N
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Description

(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound featuring an azido group, a chlorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products .

Major Products Formed

Major products formed from these reactions include amines, aldehydes, carboxylic acids, and substituted aromatic compounds. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Chemistry

In chemistry, (2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its azido group can be used in click chemistry for bioconjugation, enabling the study of biological processes at the molecular level .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups .

Mechanism of Action

The mechanism of action of (2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate enzymatic activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The presence of both azido and chlorophenyl groups allows for versatile chemical transformations and interactions .

Properties

CAS No.

830341-05-4

Molecular Formula

C12H13ClN4O2

Molecular Weight

280.71 g/mol

IUPAC Name

(2-azido-5-chlorophenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

InChI

InChI=1S/C12H13ClN4O2/c13-8-3-4-11(15-16-14)10(6-8)12(19)17-5-1-2-9(17)7-18/h3-4,6,9,18H,1-2,5,7H2/t9-/m0/s1

InChI Key

OQDXMIWHZWUEMN-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-])CO

Canonical SMILES

C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-])CO

Origin of Product

United States

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